molecular formula C25H24N2O3S2 B431075 5-benzylsulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-benzylsulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431075
M. Wt: 464.6g/mol
InChI Key: XRAORSULDWBEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one structure, followed by the introduction of the benzylsulfanyl and methoxyphenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form interactions with proteins, while the methoxyphenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives with different substituents. The uniqueness of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include those with different alkyl or aryl groups attached to the core structure.

Properties

Molecular Formula

C25H24N2O3S2

Molecular Weight

464.6g/mol

IUPAC Name

5-benzylsulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H24N2O3S2/c1-25(2)13-17-20(14-30-25)32-22-21(17)23(28)27(18-11-7-8-12-19(18)29-3)24(26-22)31-15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3

InChI Key

XRAORSULDWBEAC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5OC)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5OC)C

Origin of Product

United States

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